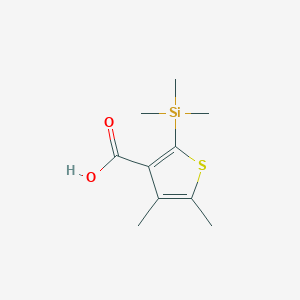
4,5-Dimethyl-2-(trimethylsilyl)-3-thiophenecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dimethyl-2-(trimethylsilyl)-3-thiophenecarboxylic acid is a heterocyclic organic compound featuring a thiophene ring substituted with dimethyl, trimethylsilyl, and carboxylic acid groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dimethyl-2-(trimethylsilyl)-3-thiophenecarboxylic acid typically involves the following steps:
Silylation: Starting with methyl propiolate, silylation is performed using trimethylsilyl chloride in the presence of a base such as triethylamine.
Cyclization: The silylated intermediate undergoes cyclization with 3-mercaptobutan-2-one to form the thiophene ring.
Selective Hydrolysis: The ester group is selectively hydrolyzed to yield the carboxylic acid.
Amidation: The final step involves amidation to produce the target compound
Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The process involves the same steps as the laboratory synthesis but with enhanced control over reaction parameters to facilitate large-scale production .
化学反応の分析
Types of Reactions: 4,5-Dimethyl-2-(trimethylsilyl)-3-thiophenecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the silyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines or thiols can be used for nucleophilic substitution
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated thiophenes and silyl-substituted derivatives
科学的研究の応用
4,5-Dimethyl-2-(trimethylsilyl)-3-thiophenecarboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It is used in the production of advanced materials, such as conductive polymers and organic semiconductors
作用機序
The mechanism of action of 4,5-dimethyl-2-(trimethylsilyl)-3-thiophenecarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
類似化合物との比較
- 4,5-Dimethyl-2-(trimethylsilyl)thiophene-3-carboxamide
- 4,5-Dimethyl-2-(trimethylsilyl)phenyl trifluoromethanesulfonate
- 4,5-Dimethyl-2-nitrothiazole
Comparison: Compared to similar compounds, 4,5-dimethyl-2-(trimethylsilyl)-3-thiophenecarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the trimethylsilyl group enhances its stability and lipophilicity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .
特性
CAS番号 |
175217-23-9 |
|---|---|
分子式 |
C10H16O2SSi |
分子量 |
228.38 g/mol |
IUPAC名 |
4,5-dimethyl-2-trimethylsilylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C10H16O2SSi/c1-6-7(2)13-10(14(3,4)5)8(6)9(11)12/h1-5H3,(H,11,12) |
InChIキー |
VTNSLLAJPABUFM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=C1C(=O)O)[Si](C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B14139604.png)
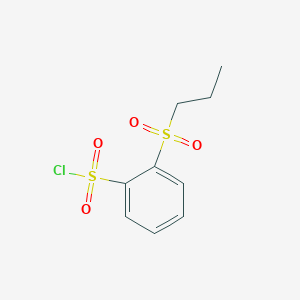
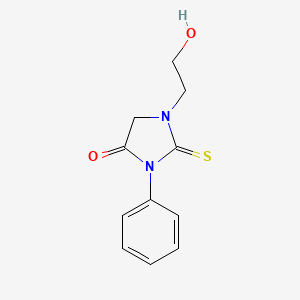

![methyl 2,4-dimethyl-5-[(E)-3-(4-methylphenyl)prop-2-enoyl]-1H-pyrrole-3-carboxylate](/img/structure/B14139638.png)
![Methyl 6-amino-7-cyano-9-[(dimethylamino)carbonyl]-4-oxo-8-(2-pyridinyl)-4H,8H-pyrido[2,1-b][1,3]thiazine-2-carboxylate](/img/structure/B14139646.png)
![Tetrasodium;1,3-bis(ethenyl)benzene;1,4-bis(ethenyl)benzene;2-[carboxylatomethyl-[(3-ethenylphenyl)methyl]amino]acetate;2-[carboxylatomethyl-[(4-ethenylphenyl)methyl]amino]acetate;1-(chloromethyl)-3-ethenylbenzene;1-(chloromethyl)-4-ethenylbenzene;1-(dichloromethyl)-3-ethenylbenzene;1-(dichloromethyl)-4-ethenylbenzene;1-ethenyl-3-ethylbenzene;1-ethenyl-4-ethylbenzene;styrene](/img/structure/B14139656.png)
![2-[3-(2-methyl-1,3-dioxolan-2-yl)propyl]-1,3,2-dioxaborolane](/img/structure/B14139660.png)
![2-Phenyl-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B14139668.png)
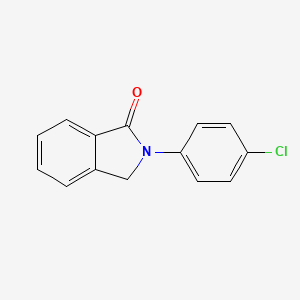
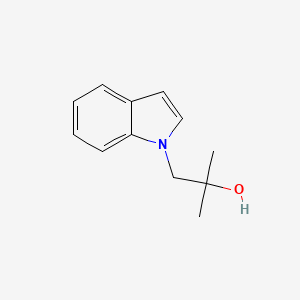
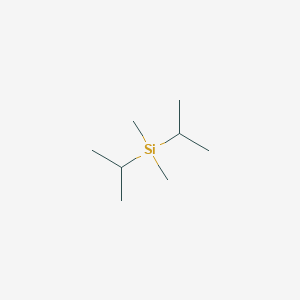
![10-(4'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-yl)acridin-9(10H)-one](/img/structure/B14139680.png)
